molecular formula C9H11F2NO2 B15312713 2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol

2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol

Cat. No.: B15312713
M. Wt: 203.19 g/mol
InChI Key: VJIIIIBLGLDHOO-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H12F2NO2. It is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-ol
  • 2-Amino-1-(4-(difluoromethoxy)phenyl)ethan-1-ol

Uniqueness

2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol is unique due to the position of the difluoromethoxy group on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

2-amino-1-[2-(difluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H11F2NO2/c10-9(11)14-8-4-2-1-3-6(8)7(13)5-12/h1-4,7,9,13H,5,12H2

InChI Key

VJIIIIBLGLDHOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)OC(F)F

Origin of Product

United States

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